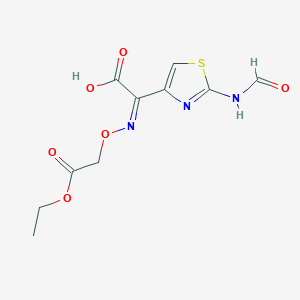
(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid
Overview
Description
(2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O6S and its molecular weight is 301.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2Z)-2-(2-Ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid , with CAS number 68401-60-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C10H11N3O6S , with a molecular weight of 301.28 g/mol . The structural components include an ethoxy group, a thiazole moiety, and an acetic acid derivative, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H11N3O6S |
| Molecular Weight | 301.28 g/mol |
| CAS Number | 68401-60-5 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole ring is known for its ability to interact with various enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.
- Anticancer Activity : The structural characteristics may allow for interactions with cellular pathways involved in cancer progression.
Antimicrobial Activity
Research indicates that derivatives of thiazole and oxadiazole exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of Mycobacterium tuberculosis and other pathogens.
In vitro tests demonstrated that certain thiazole derivatives achieved inhibition rates exceeding 90% against M. tuberculosis at specific concentrations .
Anticancer Activity
The anticancer potential of related compounds has been documented in various studies. For example, a study highlighted the effectiveness of thiazole derivatives in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
- Study on Thiazole Derivatives : A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values ranging from 5 to 20 µM .
- Antitubercular Activity Assessment : In another study focused on antitubercular agents, a series of thiazole-containing compounds were synthesized and tested against M. tuberculosis. One compound showed an EC50 value of 0.072 µM, indicating strong inhibitory effects on bacterial growth .
Properties
IUPAC Name |
(2Z)-2-(2-ethoxy-2-oxoethoxy)imino-2-(2-formamido-1,3-thiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6S/c1-2-18-7(15)3-19-13-8(9(16)17)6-4-20-10(12-6)11-5-14/h4-5H,2-3H2,1H3,(H,16,17)(H,11,12,14)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRKYOWOWILIHD-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=C(C1=CSC(=N1)NC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C(/C1=CSC(=N1)NC=O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














